molecular formula C18H23NO2 B8464998 Methyl 3-(4-aminophenyl)adamantane-1-carboxylate

Methyl 3-(4-aminophenyl)adamantane-1-carboxylate

Cat. No. B8464998
M. Wt: 285.4 g/mol
InChI Key: RAMFLUBOPLSRTN-UHFFFAOYSA-N
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Patent
US07795283B2

Procedure details

Methyl 3-(4-Nitrophenyl)adamantane-1-carboxylate was reduced by the method of Intermediate 84, step (ii), to give the title compound (Intermediate 85); 1H NMR δ 6.99 (d, 2H), 6.51 (d, 2H), 4.80 (s, 2H), 3.59 (s, 3H), 2.17-2.10 (m, 2H), 1.87-1.79 (m, 6H), 1.77-1.72 (m, 4H), 1.69-1.63 (m, 2H); MS m/e M+MeCN 327.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 84
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]23[CH2:19][CH:14]4[CH2:15][CH:16]([CH2:18][C:12]([C:20]([O:22][CH3:23])=[O:21])([CH2:13]4)[CH2:11]2)[CH2:17]3)=[CH:6][CH:5]=1)([O-])=O.NC1C=CC(C2CCC(C(OC)=O)C2)=CC=1>>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]23[CH2:19][CH:14]4[CH2:15][CH:16]([CH2:18][C:12]([C:20]([O:22][CH3:23])=[O:21])([CH2:13]4)[CH2:11]2)[CH2:17]3)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C12CC3(CC(CC(C1)C3)C2)C(=O)OC
Step Two
Name
Intermediate 84
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C1CC(CC1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C12CC3(CC(CC(C1)C3)C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.